4-phenyl-N-(2-pyridinyl)butanamide
Description
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-phenyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C15H16N2O/c18-15(17-14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,16,17,18) |
InChI Key |
BNDUSXZNAHWOMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=N2 |
solubility |
36 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below summarizes key structural differences and molecular properties of 4-phenyl-N-(2-pyridinyl)butanamide and its analogs:
Key Observations:
Preparation Methods
Synthesis of 4-Phenylbutanoyl Chloride
4-Phenylbutanoic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds under anhydrous conditions at 60–70°C for 1–2 hours, yielding 4-phenylbutanoyl chloride with minimal side products. The crude product is purified via distillation or used directly in subsequent steps.
Amidation with 2-Aminopyridine
The acyl chloride is reacted with 2-aminopyridine in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. Triethylamine (Et₃N) is added to neutralize HCl generated during the reaction. After stirring for 2–4 hours, the mixture is washed with water, dried over magnesium sulfate, and concentrated. Column chromatography (hexane:ethyl acetate, 5:1 v/v) isolates the final product in 70–75% yield.
Key Advantages :
-
High reactivity ensures rapid amide bond formation.
-
Scalable for industrial production with continuous flow reactors.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid.
Activation of 4-Phenylbutanoic Acid
4-Phenylbutanoic acid is dissolved in DCM and cooled to 0°C. EDC and hydroxybenzotriazole (HOBt) are added sequentially to form an active ester intermediate. The reaction is stirred for 30 minutes to ensure complete activation.
Coupling with 2-Aminopyridine
2-Aminopyridine is introduced to the activated acid solution, and the mixture is stirred at room temperature for 12–24 hours. Post-reaction, the solvent is evaporated, and the residue is purified via recrystallization (ethanol:water, 3:1 v/v) to afford the amide in 80–85% yield.
Optimization Insights :
-
HOBt suppresses racemization and enhances coupling efficiency.
-
Excess EDC (1.2 equivalents) minimizes unreacted starting material.
Mixed Anhydride Method
This approach utilizes chloroformates to generate mixed anhydrides, offering an alternative to carbodiimides.
Formation of Mixed Anhydride
4-Phenylbutanoic acid is reacted with ethyl chloroformate (ClCO₂Et) in THF at -15°C. N-Methylmorpholine (NMM) is added to maintain a basic environment, facilitating anhydride formation.
Reaction with 2-Aminopyridine
2-Aminopyridine is added dropwise to the anhydride solution, and the reaction is stirred for 3 hours at -15°C. After warming to room temperature, the product is extracted with ethyl acetate, washed with brine, and concentrated. Flash chromatography (silica gel, CHCl₃) yields the amide in 65–70% yield.
Challenges :
-
Strict temperature control (-15°C) is critical to prevent decomposition.
-
Lower yields compared to carbodiimide methods due to competing side reactions.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, Et₃N, THF, rt | 70–75% | >95% | High |
| Carbodiimide Coupling | EDC, HOBt, DCM, 0°C–rt | 80–85% | >98% | Moderate |
| Mixed Anhydride | ClCO₂Et, NMM, THF, -15°C | 65–70% | 90–95% | Low |
Q & A
Basic: What are the optimal synthetic routes for 4-phenyl-N-(2-pyridinyl)butanamide, and how can purity be validated?
Answer:
The synthesis of this compound involves coupling a phenylbutanoic acid derivative with 2-aminopyridine. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water mixtures) ensures high purity.
- Purity Validation : Confirm via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and monitor for byproducts like unreacted starting materials or hydrolysis derivatives. Consistency in melting point and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) further validates purity .
Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- 1H NMR : Expect aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups) and amide NH (δ ~9–10 ppm, broad).
- 13C NMR : Carbonyl (C=O) at ~165–170 ppm, pyridine carbons at ~120–150 ppm .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of pyridine moiety) .
Advanced: How to design a study investigating the compound’s bioactivity against neurological targets?
Answer:
- Target Selection : Prioritize receptors (e.g., nicotinic acetylcholine receptors) based on structural analogs with pyridine/amide motifs .
- In Vitro Assays :
- Radioligand binding assays (e.g., competitive displacement with [3H]-epibatidine) to measure affinity.
- Functional assays (e.g., calcium flux in SH-SY5Y cells) to assess agonism/antagonism .
- Methodological Controls : Include positive controls (e.g., nicotine for α4β2 nAChR) and validate results across ≥3 replicates. Use ANOVA for statistical significance (p < 0.05) .
Advanced: How to resolve contradictions in reported solubility and stability data across studies?
Answer:
- Controlled Replication : Standardize solvent systems (e.g., DMSO stock solutions stored at –20°C, diluted in PBS) to minimize solvent effects .
- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., hydrolyzed acid) across labs .
- Meta-Analysis : Apply multivariate regression to identify variables (e.g., pH, ionic strength) causing discrepancies .
Advanced: What computational strategies predict the compound’s reactivity in catalytic environments?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model electron density distribution, focusing on the amide bond and pyridine ring for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, ethanol) to predict solubility trends and aggregation behavior .
- Docking Studies : Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450 isoforms) for metabolic stability analysis .
Advanced: How to validate the compound’s role as a synthetic precursor without forensic misuse?
Answer:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3 groups) to track metabolic pathways and distinguish from illicit derivatives .
- Collaborative Protocols : Partner with forensic labs to cross-validate analytical data (e.g., GC-MS fragmentation patterns) and establish a reference library .
- Ethical Safeguards : Restrict distribution to accredited institutions and document usage via institutional review boards (IRBs) .
Basic: What are the key challenges in scaling up synthesis for research-grade quantities?
Answer:
- Reagent Compatibility : Replace toxic coupling agents (e.g., DCC) with greener alternatives (e.g., EDC·HCl) for safer scale-up .
- Solvent Recovery : Implement fractional distillation for DMF or THF reuse, reducing costs and environmental impact .
- Yield Optimization : Use DoE (Design of Experiments) to test variables (temperature, stoichiometry) and identify robust conditions (e.g., 1.2 eq. 2-aminopyridine at 80°C) .
Advanced: How to integrate this compound into a theoretical framework for drug discovery?
Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl) and correlate with bioactivity data to refine pharmacophore models .
- Systems Biology : Link experimental data (e.g., IC50 values) to network pharmacology models predicting off-target effects .
- Interdisciplinary Collaboration : Partner with computational chemists and pharmacologists to align empirical findings with theoretical predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
